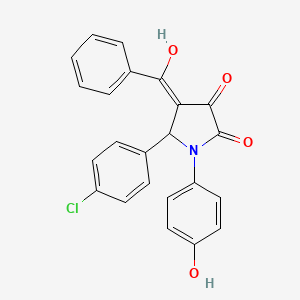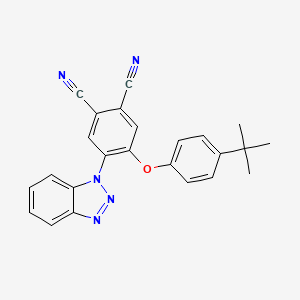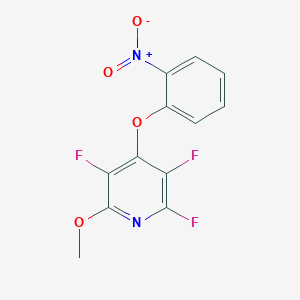
2,3,5-Trifluoro-6-methoxy-4-(2-nitrophenoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trifluoro-6-methoxy-4-(2-nitrophenoxy)pyridine is a complex organic compound with the molecular formula C({12})H({7})F({3})N({2})O(_{4}) This compound is characterized by the presence of trifluoromethyl, methoxy, and nitrophenoxy groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoro-6-methoxy-4-(2-nitrophenoxy)pyridine typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyridine derivative followed by the introduction of trifluoromethyl and methoxy groups through electrophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, potassium carbonate, various nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
Scientific Research Applications
2,3,5-Trifluoro-6-methoxy-4-(2-nitrophenoxy)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 2,3,5-Trifluoro-6-methoxy-4-(2-nitrophenoxy)pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. The trifluoromethyl and nitrophenoxy groups can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions, which collectively influence the compound’s biological activity.
Comparison with Similar Compounds
- 2,3,5-Trifluoro-4-methoxy-6-(2-nitrophenoxy)pyridine
- 2,3,5-Trifluoro-6-methoxy-4-(3-nitrophenoxy)pyridine
- 2,3,5-Trifluoro-6-methoxy-4-(4-nitrophenoxy)pyridine
Comparison: Compared to these similar compounds, 2,3,5-Trifluoro-6-methoxy-4-(2-nitrophenoxy)pyridine is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interaction with biological targets. The trifluoromethyl group, in particular, imparts high electronegativity and lipophilicity, enhancing the compound’s stability and ability to penetrate biological membranes.
Properties
Molecular Formula |
C12H7F3N2O4 |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
2,3,5-trifluoro-6-methoxy-4-(2-nitrophenoxy)pyridine |
InChI |
InChI=1S/C12H7F3N2O4/c1-20-12-9(14)10(8(13)11(15)16-12)21-7-5-3-2-4-6(7)17(18)19/h2-5H,1H3 |
InChI Key |
PQHBHMKBJNKMGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C(=C1F)OC2=CC=CC=C2[N+](=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(3,4-Dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]-1,3-benzothiazole](/img/structure/B10868949.png)
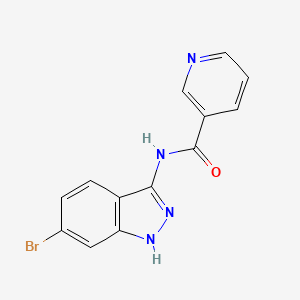
![N-(4-butylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide](/img/structure/B10868959.png)
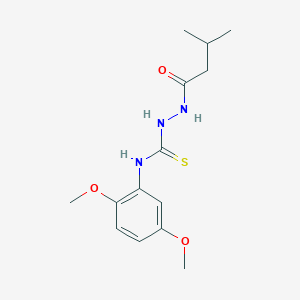
![2-[(2-methoxyphenoxy)methyl]-8,9-dimethyl-7-(1,3-thiazol-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10868966.png)
![3-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2(1H)-one](/img/structure/B10868976.png)
![N,N-Diethyl-N-{3-[7-(2-furyl)-8-imino-7H-benzo[7,8]chromeno[2,3-D]pyrimidin-9(8H)-YL]propyl}amine](/img/structure/B10868983.png)
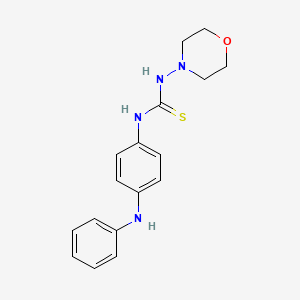
![Ethyl 2-[({4-[(methoxycarbonyl)amino]phenyl}sulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10869001.png)
![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(tetrahydrofuran-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869002.png)
![(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10869004.png)
